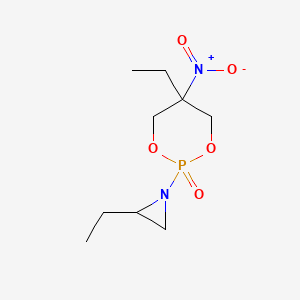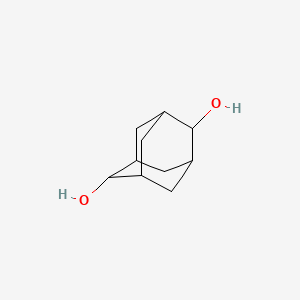
Dicholest-5-en-3-yl hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicholest-5-en-3-yl hydrogen phosphate is a chemical compound known for its unique structure and properties. It is derived from cholesterol, a lipid molecule that plays a crucial role in cell membrane structure and function. This compound is characterized by the presence of a phosphate group attached to the cholesterol backbone, which imparts distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dicholest-5-en-3-yl hydrogen phosphate typically involves the phosphorylation of cholesterol. This can be achieved through various methods, including the reaction of cholesterol with phosphoric acid or its derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that optimize the reaction conditions for maximum efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.
化学反应分析
Types of Reactions: Dicholest-5-en-3-yl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the phosphate group or the cholesterol backbone.
Substitution: The phosphate group can be substituted with other functional groups to create new compounds with altered properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Various organic and inorganic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various phosphorylated cholesterol derivatives, each with unique chemical and biological properties.
科学研究应用
Dicholest-5-en-3-yl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the production of specialized materials, such as surfactants and emulsifiers, due to its unique chemical properties.
作用机制
The mechanism of action of dicholest-5-en-3-yl hydrogen phosphate involves its interaction with cellular membranes and proteins. The phosphate group allows it to participate in various biochemical pathways, influencing cell signaling and membrane dynamics. Its molecular targets include membrane-bound enzymes and receptors, which it can modulate to exert its effects.
相似化合物的比较
Cholesteryl Phosphate: Similar in structure but lacks the specific modifications present in dicholest-5-en-3-yl hydrogen phosphate.
Cholesteryl Sulfate: Another cholesterol derivative with a sulfate group instead of a phosphate group.
Phosphatidylcholine: A phospholipid with a similar phosphate group but a different lipid backbone.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of cholesterol with the reactivity of a phosphate group. This combination allows it to participate in a wide range of chemical and biological processes, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
24352-58-7 |
|---|---|
分子式 |
C54H91O4P |
分子量 |
835.3 g/mol |
IUPAC 名称 |
bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C54H91O4P/c1-35(2)13-11-15-37(5)45-21-23-47-43-19-17-39-33-41(25-29-51(39,7)49(43)27-31-53(45,47)9)57-59(55,56)58-42-26-30-52(8)40(34-42)18-20-44-48-24-22-46(38(6)16-12-14-36(3)4)54(48,10)32-28-50(44)52/h17-18,35-38,41-50H,11-16,19-34H2,1-10H3,(H,55,56) |
InChI 键 |
ZGBCOZWHGXAJNA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)(O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CCC8C(C)CCCC(C)C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



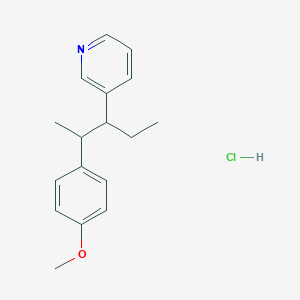


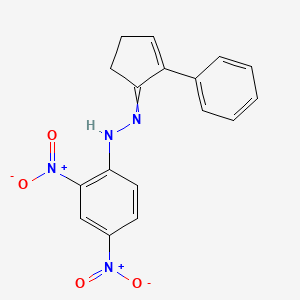
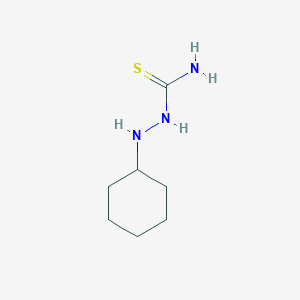



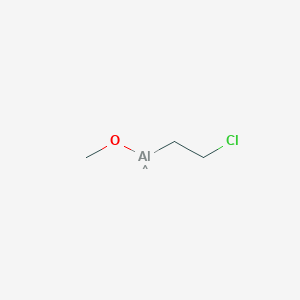
![1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14704974.png)
